

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid chemical structure

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Compound of Interest

Compound Name: 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

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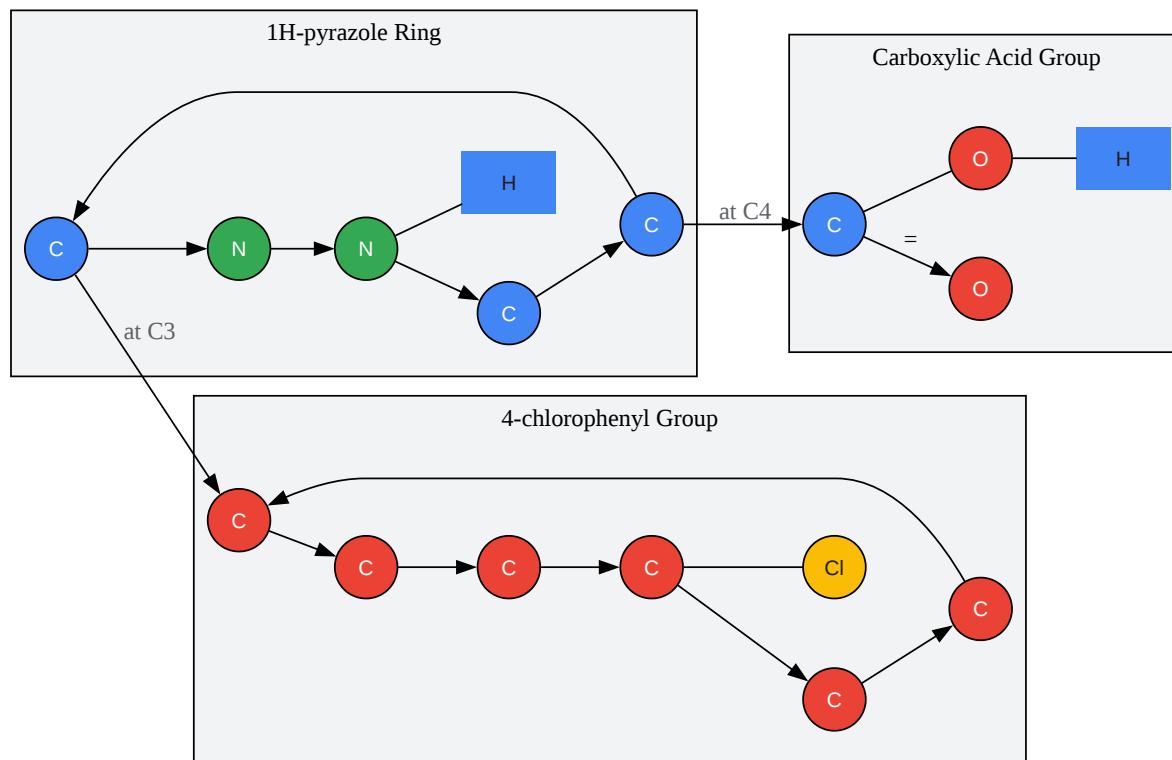
An In-depth Technical Guide to **3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid**

Introduction

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound built upon a pyrazole core. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1] This specific derivative, featuring a 4-chlorophenyl group at the 3-position and a carboxylic acid at the 4-position, has garnered significant interest for its utility as a key building block in the synthesis of more complex molecules.[2] Its structural attributes make it a valuable intermediate for developing novel therapeutic agents, particularly those with anti-inflammatory and analgesic properties, as well as for creating advanced agrochemicals like herbicides.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecule consists of a central 1H-pyrazole ring. A phenyl group, substituted with a chlorine atom at the para (4) position, is attached to carbon 3 of the pyrazole ring. A carboxylic acid group (-COOH) is attached to carbon 4 of the pyrazole ring.



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Caption: Chemical structure of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

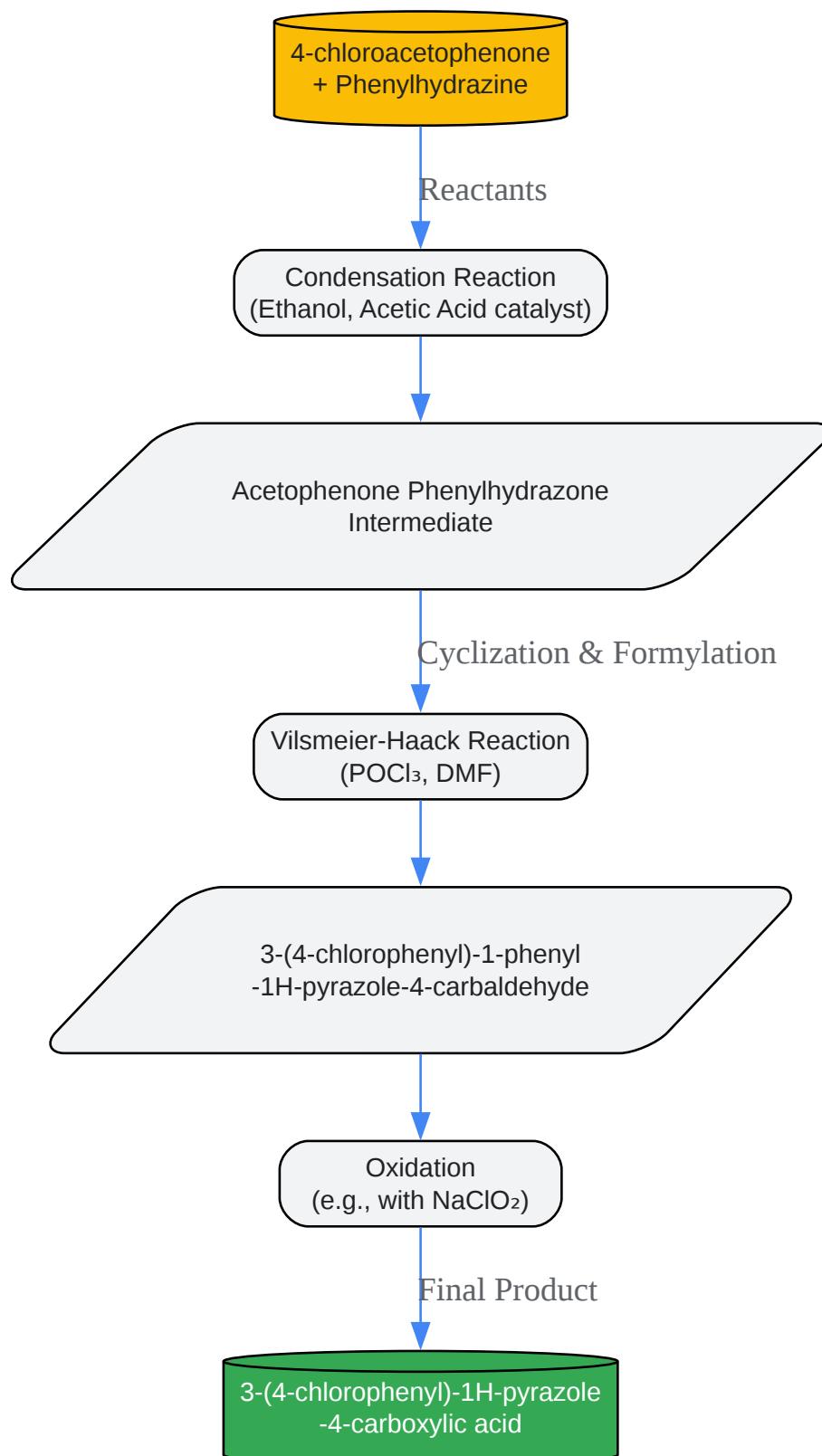
Physicochemical Data

The key properties of this compound are summarized below, providing essential data for laboratory use, including storage and handling.

Property	Value	Reference
CAS Number	135641-91-7	[2]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	[2]
Molecular Weight	222.63 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	265-269 °C (decomposes)	[2]
Purity	≥ 99% (HPLC)	[2]
Storage Conditions	Store at 0-8°C	[2]

Synthesis and Experimental Protocols

The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids often involves the Vilsmeier-Haack reaction as a key step to form a pyrazole-4-carbaldehyde intermediate, which is subsequently oxidized.[\[1\]](#)[\[4\]](#)[\[5\]](#) A general synthetic workflow is outlined below.

[Click to download full resolution via product page](#)**Caption:** Generalized workflow for the synthesis of pyrazole-4-carboxylic acids.

Detailed Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a representative example for the synthesis of the pyrazole-4-carbaldehyde intermediate, a crucial precursor.[1][5]

- **Reagent Preparation:** Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl_3 , 1.1 mL, 0.012 M) dropwise to ice-cold N,N-dimethylformamide (DMF, 10 mL) with constant stirring.
- **Reaction Initiation:** To the prepared Vilsmeier-Haack complex, add the corresponding acetophenone hydrazone derivative (0.004 M).
- **Reaction Conditions:** Stir the reaction mixture at 60-70°C for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction.
- **Isolation:** Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO_3) solution. The solid product that precipitates is collected by filtration.
- **Purification:** Wash the crude product with cold water and recrystallize it from a suitable solvent, such as methanol-water, to yield the purified pyrazole-4-carbaldehyde.[4]

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

- **^1H and ^{13}C NMR Spectroscopy:** To elucidate the carbon-hydrogen framework. Aromatic protons typically appear in the 7.0-8.0 ppm range, while pyrazole ring protons have distinct shifts.[1]
- **Infrared (IR) Spectroscopy:** To identify functional groups, such as the C=O stretch of the carboxylic acid (around 1690 cm^{-1}) and N-H bonds (around 3060 cm^{-1}).[4]

- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.[\[1\]](#)

Applications in Research and Development

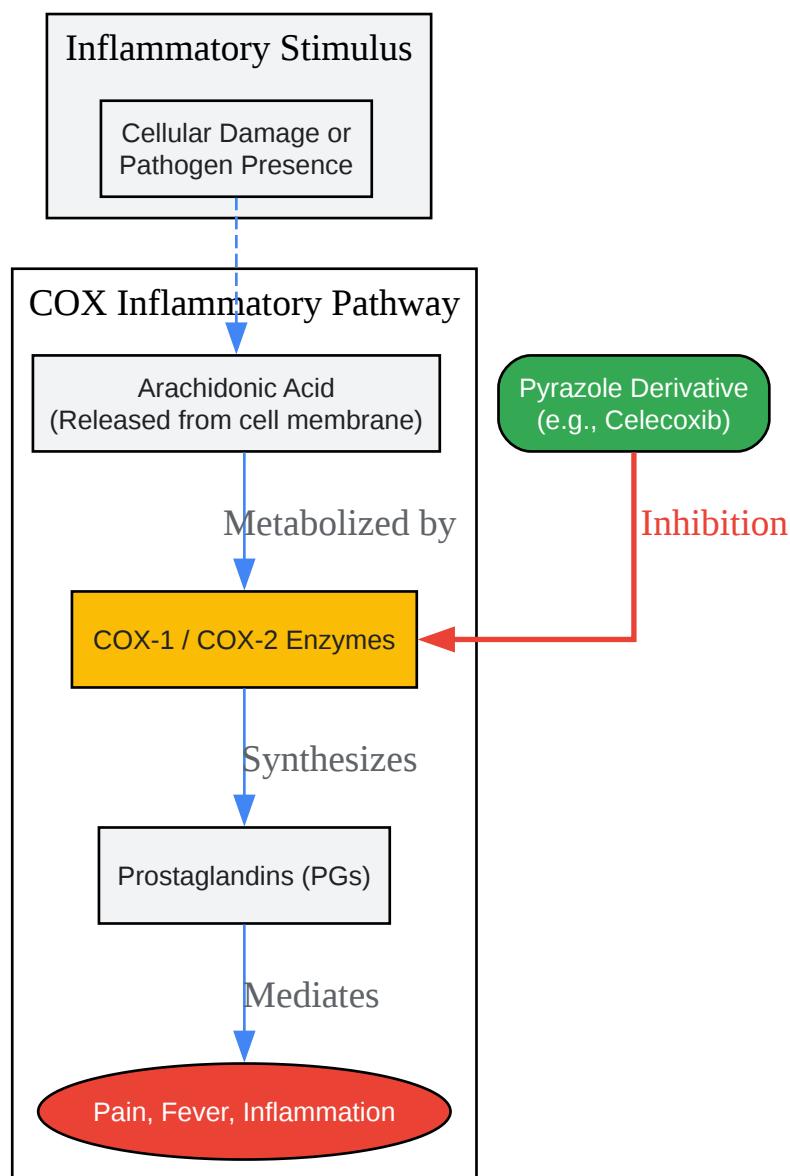
This pyrazole derivative is a valuable starting material with applications across multiple scientific domains.

- Pharmaceutical Development: It is a key intermediate for synthesizing compounds with potential anti-inflammatory and analgesic activities.[\[2\]](#)[\[3\]](#) The pyrazole scaffold is a core component of several established drugs, and derivatives are actively explored for new therapeutic agents.[\[6\]](#)
- Agricultural Chemistry: The compound serves as a building block in the development of modern herbicides and fungicides, contributing to crop protection and enhanced agricultural output.[\[2\]](#)[\[3\]](#)
- Material Science: It is used in the synthesis of novel polymers and specialized coatings, where the rigid, aromatic structure can impart desirable thermal and mechanical properties.[\[2\]](#)
- Biochemical Research: It can be used as a molecular tool to study enzyme interactions and probe biological pathways, aiding in the understanding of disease mechanisms.[\[2\]](#)

Biological Activity and Potential Mechanism of Action

Many pyrazole-containing compounds are known to exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer effects.[\[1\]](#)[\[6\]](#)[\[7\]](#) The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

While the specific signaling pathway for **3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid** is not definitively established in the provided literature, a plausible mechanism of action for its anti-inflammatory derivatives involves the inhibition of the COX pathway.



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Caption: Representative diagram of the COX signaling pathway inhibited by pyrazole derivatives.

This pathway shows how an inflammatory stimulus leads to the release of arachidonic acid. COX enzymes convert this into prostaglandins, which mediate inflammatory responses like pain and fever. Pyrazole-based inhibitors can block the action of COX enzymes, thereby reducing inflammation. The structural features of **3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid** make it an excellent candidate for derivatization into potent and selective inhibitors within this pathway.

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